molecular formula C20H19ClN2O2 B6515686 6-chloro-4-ethoxy-N-(4-ethylphenyl)quinoline-2-carboxamide CAS No. 950277-70-0

6-chloro-4-ethoxy-N-(4-ethylphenyl)quinoline-2-carboxamide

Cat. No. B6515686
CAS RN: 950277-70-0
M. Wt: 354.8 g/mol
InChI Key: QQBOLQRGBIYBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline is a nitrogen-containing heterocyclic compound that has become an essential compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

There are plenty of articles reporting syntheses of the main scaffold of quinoline and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .


Chemical Reactions Analysis

Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of quinoline .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives depend on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Scientific Research Applications

6-chloro-4-ethoxy-N-(4-ethylphenyl)quinoline-2-carboxamide has been studied for its potential applications in the medical and scientific fields. It has been used in research to study its biochemical and physiological effects, as well as its potential applications in laboratory experiments. In particular, this compound has been studied for its potential use as an anti-inflammatory agent, as well as its potential role in the treatment of cancer and other diseases. In addition, this compound has been studied for its potential use in the synthesis of other compounds, such as drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-4-ethoxy-N-(4-ethylphenyl)quinoline-2-carboxamide is not yet fully understood. However, it is believed that this compound has anti-inflammatory and anti-cancer properties due to its ability to interact with certain proteins and enzymes in the body. In particular, it has been suggested that this compound binds to a specific enzyme known as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds. By binding to COX-2, this compound is thought to inhibit the production of these inflammatory compounds, thus reducing inflammation and potentially preventing or treating certain diseases.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In particular, it has been suggested that this compound may have anti-inflammatory and anti-cancer properties due to its ability to interact with certain proteins and enzymes in the body. In addition, this compound has been studied for its potential role in the treatment of certain diseases, such as cancer, diabetes, and Alzheimer’s disease. It has also been suggested that this compound may have anti-microbial properties, as well as potential applications in the synthesis of drugs and pharmaceuticals.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-4-ethoxy-N-(4-ethylphenyl)quinoline-2-carboxamide in laboratory experiments include its relative ease of synthesis and its potential applications in the medical and scientific fields. In addition, this compound is relatively stable and has a low toxicity, making it safe to use in experiments. However, the exact mechanism of action of this compound is not yet fully understood, and further research is needed to better understand its biochemical and physiological effects.

Future Directions

Future research into 6-chloro-4-ethoxy-N-(4-ethylphenyl)quinoline-2-carboxamide could focus on further understanding its biochemical and physiological effects, as well as its potential applications in the medical and scientific fields. In particular, further research could focus on understanding the mechanism of action of this compound and its potential role in the treatment of certain diseases, such as cancer, diabetes, and Alzheimer’s disease. In addition, further research could focus on the synthesis of other compounds, such as drugs and pharmaceuticals, using this compound as the starting material. Finally, further research could focus on the potential anti-microbial properties of this compound, as well as its potential use in the synthesis of other compounds.

Synthesis Methods

6-chloro-4-ethoxy-N-(4-ethylphenyl)quinoline-2-carboxamide is synthesized using a two-step process. First, 4-ethoxy-N-(4-ethylphenyl)quinoline-2-carboxylic acid is synthesized by reaction of 4-ethoxy-N-(4-ethylphenyl)aniline with ethyl chloroformate in the presence of triethylamine. This reaction produces 4-ethoxy-N-(4-ethylphenyl)quinoline-2-carboxylic acid as the major product. Then, the acid is reacted with thionyl chloride to form this compound.

properties

IUPAC Name

6-chloro-4-ethoxy-N-(4-ethylphenyl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-3-13-5-8-15(9-6-13)22-20(24)18-12-19(25-4-2)16-11-14(21)7-10-17(16)23-18/h5-12H,3-4H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBOLQRGBIYBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.